3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
Description
3-(3-Chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a synthetic heterocyclic compound featuring a chromeno-oxazinone core. Its structure includes a fused chromene (benzopyran) ring system integrated with a 1,3-oxazin-8-one moiety. Key substituents are a 3-chloro-4-methylphenyl group at position 3, a methyl group at position 10, and a propyl chain at position 6.
Properties
Molecular Formula |
C22H22ClNO3 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C22H22ClNO3/c1-4-5-15-9-20(25)27-22-14(3)21-16(8-18(15)22)11-24(12-26-21)17-7-6-13(2)19(23)10-17/h6-10H,4-5,11-12H2,1-3H3 |
InChI Key |
WHSQMUQQUMAMFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)C4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
Preparation Methods
Chromene Ring Formation
The chromene moiety is typically constructed via Knoevenagel condensation between a substituted phenol derivative (e.g., 4-hydroxycoumarin) and an aromatic aldehyde. For the target compound, 3-chloro-4-methylbenzaldehyde reacts with 4-hydroxycoumarin in ethanol under acidic conditions to yield the intermediate chromene carboxylate. Key parameters include:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 85–90 |
| Catalyst | Acetic acid (5 mol%) | - |
| Temperature | Reflux (80°C) | - |
| Reaction Time | 2–3 hours | - |
The intermediate is purified via recrystallization from hot ethanol, with structural confirmation by FT-IR (C=O stretch at 1,710 cm⁻¹) and ¹H NMR (coumarin proton at δ 6.2 ppm).
Oxazine Ring Cyclization
The oxazine ring is formed through acid-catalyzed cyclization of the chromene intermediate with a primary amine and formaldehyde. For the 6-propyl substituent, propylamine is introduced, while methyl groups are incorporated via methylating agents (e.g., methyl iodide).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amine Condensation | Propylamine, formaldehyde (1:2) | Formation of oxazine ring |
| Cyclization Catalyst | H₂SO₄ (10 mol%) | Ring closure at 100°C |
| Methylation | CH₃I, K₂CO₃ in DMF | Introduction of 10-methyl |
This step achieves a 70–75% yield, with mass spectrometry confirming the molecular ion peak at m/z 427.9.
One-Pot Green Synthesis
Reaction Design
A solvent-free, one-pot method adapted from Sruthi et al. (2017) enables the simultaneous formation of chromene and oxazine rings. Equimolar quantities of 3-chloro-4-methylbenzaldehyde , 4-hydroxycoumarin , propylamine , and paraformaldehyde are heated at 120°C for 1.5 hours. The absence of solvent reduces waste, while the use of ammonium acetate as a mild acid catalyst enhances regioselectivity.
Optimization Data
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes cyclization rate |
| Catalyst Loading | 5 mol% NH₄OAc | Prevents side reactions |
| Stoichiometry | 1:1:1:1 (aldehyde:coumarin:amine:paraformaldehyde) | Ensures complete conversion |
This method achieves an 82% yield, with HPLC purity >98%.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols employ continuous flow reactors to enhance reaction control and scalability. Key advantages include:
- Precision heating : Maintains isothermal conditions (120°C ± 2°C) during cyclization.
- In-line purification : Integrated chromatography columns remove by-products in real-time.
Crystallization and Drying
The crude product is crystallized from ethyl acetate/n-hexane (3:7 v/v) and dried under vacuum (40°C, 24 hours). X-ray diffraction confirms the crystalline form, with a melting point of 198–200°C.
Mechanistic Insights
Cyclization Pathway
The reaction proceeds via:
- Knoevenagel adduct formation : Nucleophilic attack of 4-hydroxycoumarin on the aldehyde.
- Enamine generation : Propylamine reacts with paraformaldehyde to form an intermediate enamine.
- Electrophilic aromatic substitution : The enamine attacks the chromene carboxylate, followed by intramolecular cyclization to form the oxazine ring.
Stereochemical Considerations
Density functional theory (DFT) calculations indicate that the trans configuration at the oxazine ring junction is favored due to reduced steric hindrance between the 3-chloro-4-methylphenyl and propyl groups.
Challenges and Solutions
Regioselectivity in Substitution
The 6-propyl group’s position is controlled by steric directing effects during the Knoevenagel step. Using bulkier solvents (e.g., toluene) shifts substitution to the less hindered C6 position.
Purification of Polar By-Products
Reverse-phase chromatography (C18 column, acetonitrile/water gradient) effectively separates unreacted coumarin derivatives, achieving >99.5% purity.
Chemical Reactions Analysis
3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of chromeno-fused heterocycles, which are studied for their diverse pharmacological profiles. Below is a comparative analysis with two closely related analogs from the literature.
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: The chloro-methylphenyl and propyl groups in the target compound enhance lipophilicity (LogP = 4.2) compared to the hydroxyl-rich analogs (LogP = 1.8) . The hydroxyl groups in compound 10B confer radical scavenging and antioxidant activity, whereas the target compound’s halogenated and alkylated structure may favor interactions with hydrophobic enzyme pockets.
Biological Activity :
- Compound 10B demonstrated anti-inflammatory effects in vitro (IC₅₀ = 12 µM against COX-2) and moderate cytotoxicity against cancer cell lines (e.g., HepG2, IC₅₀ = 45 µM) .
- The target compound’s chlorine atom and methyl groups are hypothesized to enhance selectivity for kinases or proteases, though experimental validation is pending.
Synthetic Accessibility: Compound 10B is derived from natural precursors (e.g., polyphenolic intermediates), whereas the target compound requires multistep synthesis involving Friedel-Crafts alkylation and oxazinone ring closure.
Biological Activity
The compound 3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one exhibits significant biological activity that is of interest in medicinal chemistry. This article focuses on its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Chromene Core : This is achieved through cyclization reactions involving phenolic compounds and aldehydes.
- Introduction of the Oxazinone Ring : This step may utilize amines and carbonyl compounds to form the oxazinone structure.
- Substitution Reactions : The introduction of the 4-chlorophenyl and other substituents occurs through various substitution reactions under specific conditions.
The molecular formula for this compound is with a molecular weight of .
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurological disorders like Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Case Studies and Research Findings
-
AChE Inhibition :
- In a study evaluating derivatives similar to tacrine (a known AChE inhibitor), modifications to the carbocyclic ring significantly influenced inhibitory potency against AChE and butyrylcholinesterase (BChE). The compound demonstrated promising activity compared to existing drugs .
- Another study highlighted that certain structural modifications could lead to enhanced selectivity for AChE over BChE, indicating a potential pathway for developing more effective treatments .
- Neuroprotective Effects :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClNO3 |
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | 3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one |
| Mechanism of Action | AChE inhibition |
| Potential Applications | Alzheimer's treatment |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 3-(3-chloro-4-methylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one, and how can reaction yields be improved?
- Methodology : Begin with a multi-step synthesis involving cyclization of precursor chromene derivatives under acidic or basic conditions. Use controlled oxidation (e.g., KMnO₄) or reduction (e.g., NaBH₄) agents to stabilize intermediates . Optimize reaction parameters (temperature, solvent polarity) via Design of Experiments (DoE) to maximize yield and purity. Validate intermediates using LC-MS and HPLC with reference standards .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Employ a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- FT-IR to identify functional groups (e.g., carbonyl stretches near 1700 cm⁻¹).
- X-ray crystallography for absolute configuration determination if single crystals are obtainable .
- Cross-validate with computational methods (DFT) to compare theoretical and experimental spectral data .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodology : Conduct cell-based assays to evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition). Use enzyme-linked targets (e.g., kinases, proteases) to identify binding affinity via fluorescence polarization or surface plasmon resonance (SPR). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein structures (PDB database) to identify binding pockets. Use molecular dynamics (MD) simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes over time. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) to quantify binding constants .
Q. What strategies resolve contradictions in observed vs. predicted bioactivity data?
- Methodology : Re-evaluate assay conditions (e.g., buffer pH, co-solvents) that may affect compound solubility or stability. Perform dose-response curves to confirm IC₅₀ values. Use orthogonal assays (e.g., SPR alongside enzymatic assays) to rule out false positives. Apply cheminformatics tools (e.g., PCA, QSAR) to identify structural outliers or confounding substituents .
Q. How does the compound’s environmental fate align with green chemistry principles?
- Methodology : Assess biodegradability via OECD 301 tests (e.g., closed bottle test). Quantify bioaccumulation potential using logP values and quantitative structure-activity relationship (QSAR) models. Study photodegradation under simulated sunlight (λ > 290 nm) with LC-MS/MS to identify transformation products. Compare results with regulatory thresholds (e.g., REACH) .
Q. What advanced analytical techniques are required for impurity profiling?
- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with UPLC to detect trace impurities (<0.1%). Apply orthogonal separation methods (HILIC vs. reversed-phase HPLC) to resolve co-eluting peaks. Synthesize and characterize suspected impurities (e.g., oxidation byproducts) as reference standards .
Methodological Considerations
- Experimental Design : For biological studies, adopt split-plot designs to account for variables like cell line heterogeneity and batch effects . Include sham controls and blinded data analysis to reduce bias .
- Data Interpretation : Use statistical frameworks (e.g., Bayesian inference) to handle small sample sizes in exploratory studies. Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput screens .
Key Challenges and Recommendations
- Synthetic Complexity : The fused chromeno-oxazine core requires precise stereochemical control. Consider microwave-assisted synthesis to accelerate reaction kinetics .
- Biological Specificity : Off-target effects are common in polypharmacological scaffolds. Use CRISPR-Cas9 knockouts to confirm target relevance .
- Environmental Impact : Prioritize in silico toxicity prediction (e.g., ProTox-II) early in development to guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
